4-methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, also known as MMOP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medicinal chemistry. MMOP is a sulfonamide derivative that has been synthesized using various methods, and its biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
- Apixaban , a derivative of this compound, has been investigated as a direct inhibitor of activated factor X (FXa). It shows promise for preventing and treating thromboembolic diseases . Its high selectivity for FXa over other coagulation proteases makes it a valuable candidate.
- The 1,2,3-triazole moiety, which includes this compound, has been utilized in developing medicinal scaffolds with diverse activities. These include anti-HIV, antitubercular, antiviral, antibacterial, and anticancer effects .
- Researchers have employed a convenient four-step synthesis to obtain this compound. Its beige powder form makes it suitable for further studies without purification .
- Indole derivatives, including this compound, exhibit various pharmacological activities. For instance, indole-3-acetic acid (a related compound) acts as a plant hormone. The broader class of indole derivatives has potential applications in drug development .
- Preclinical studies have demonstrated dose-dependent antithrombotic efficacy for apixaban (the derivative of this compound) while preserving hemostasis. It enhances antithrombotic activity when combined with aspirin or aspirin plus clopidogrel .
Anticoagulant Activity
Heterocyclic Medicinal Scaffolds
Synthetic Chemistry
Indole Derivatives
Thrombosis Research
Wirkmechanismus
Target of Action
Similar compounds have been found to target activated factor x (fxa) in the coagulation cascade .
Mode of Action
Related compounds have been shown to inhibit fxa, which plays a crucial role in blood clotting . This inhibition can prevent the conversion of prothrombin to thrombin, thereby reducing thrombin generation and indirectly inhibiting platelet aggregation .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect the coagulation cascade, specifically the conversion of prothrombin to thrombin .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability, low clearance, and a small volume of distribution . The elimination pathways for these compounds include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Based on the known mode of action of similar compounds, it can be inferred that this compound may reduce thrombin generation and indirectly inhibit platelet aggregation .
Eigenschaften
IUPAC Name |
4-methoxy-3-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-12-17(9-10-18(14)25-2)26(23,24)20-15-6-5-7-16(13-15)21-11-4-3-8-19(21)22/h5-7,9-10,12-13,20H,3-4,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPSJSGNGUUXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.